Cas no 88000-67-3 (Carbamic acid, benzoyl-, 1,1-dimethylethyl ester)

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester structure
88000-67-3 structure
상품 이름:Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
CAS 번호:88000-67-3
MF:C12H15NO3
메가와트:221.252403497696
CID:648902
PubChem ID:13203866

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester 화학적 및 물리적 성질

이름 및 식별자

    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
    • tert-butyl N-benzoylcarbamate
    • 1,1-Dimethylethyl N-benzoylcarbamate (ACI)
    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, benzoyl-, tert-butyl ester (6CI)
    • N-(tert-Butoxycarbonyl)benzamide
    • tert-Butyl benzoylcarbamate
    • N-boc-benzamide
    • DTXSID30527371
    • E81820
    • tert-butylbenzoylcarbamate
    • CS-0145143
    • SCHEMBL21584892
    • AS-81790
    • 88000-67-3
    • 인치: 1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15)
    • InChIKey: GWHAAIDHDCOFOC-UHFFFAOYSA-N
    • 미소: O=C(NC(C1C=CC=CC=1)=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 221.10519334g/mol
  • 동위원소 질량: 221.10519334g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 262
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.4
  • 토폴로지 분자 극성 표면적: 55.4Ų

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215783-100mg
tert-Butyl N-BenzoylcarbaMate
88000-67-3 97%
100mg
¥73.00 2024-04-27
eNovation Chemicals LLC
Y1243399-100mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
100mg
$170 2023-05-17
Aaron
AR004L75-500mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 95%
500mg
$47.00 2025-02-11
A2B Chem LLC
AC12997-100mg
tert-Butyl benzoylcarbamate
88000-67-3 97%
100mg
$59.00 2023-12-29
eNovation Chemicals LLC
Y1243399-1g
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
1g
$130 2024-06-07
eNovation Chemicals LLC
Y1243399-250mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
250mg
$75 2025-02-26
eNovation Chemicals LLC
Y1243399-500mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
500mg
$95 2025-02-26
eNovation Chemicals LLC
Y1243399-100mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
100mg
$60 2025-02-26
eNovation Chemicals LLC
Y1243399-1g
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
1g
$140 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215783-1g
tert-Butyl N-BenzoylcarbaMate
88000-67-3 97%
1g
¥685.00 2024-04-27

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, < -20 °C; 10 min, < -20 °C; 18 h, rt
참조
Metal-free stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates via condensation reactions of carbamates
Pollack, Scott R. ; et al, Journal of Organic Chemistry, 2021, 86(17), 11748-11762

합성 방법 2

반응 조건
1.1 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
참조
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

합성 방법 3

반응 조건
1.1 Catalysts: Silica
참조
Oxidation of organic compounds by zinc permanganate
Wolfe, Saul; et al, Journal of the American Chemical Society, 1983, 105(26), 7755-7

합성 방법 4

반응 조건
1.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
2.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 5

반응 조건
1.1 Solvents: Acetonitrile ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 6

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, rt
참조
Direct Aldimine Oxidative Reaction: A General Approach toward Amides
Liu, Qing-Peng; et al, Asian Journal of Organic Chemistry, 2023, 12(3),

합성 방법 7

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 8

반응 조건
1.1 Reagents: Sodium cyanide ,  Potassium carbonate Solvents: Dimethylformamide ;  60 °C
1.2 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
참조
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

합성 방법 9

반응 조건
1.1 Reagents: 1,1,3,3-Tetramethylguanidine ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; 6 h, rt
참조
Metal-Free Synthesis of Imido Derivatives by Direct Oxidation of α-Amido Sulfones
Martinelli, Fabio; et al, European Journal of Organic Chemistry, 2010, (26), 5085-5089

합성 방법 10

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  15 h, rt
참조
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; et al, ACS Catalysis, 2018, 8(1), 203-218

합성 방법 11

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 12

반응 조건
1.1 Reagents: Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Ethyl acetate ;  30 h, rt
참조
2-Chloroanthraquinone-catalyzed aerobic photo-oxidative synthesis of diacylamines from benzylamides
Itoh, Izuho; et al, Tetrahedron Letters, 2014, 55(20), 3160-3162

합성 방법 13

반응 조건
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
참조
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

합성 방법 14

반응 조건
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 0 °C → 60 °C; 1 h, 60 °C; 60 °C → 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  2 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
참조
Asymmetric Auto-Tandem Catalysis with a Planar-Chiral Ruthenium Complex: Sequential Allylic Amidation and Atom-Transfer Radical Cyclization
Kanbayashi, Naoya; et al, Angewandte Chemie, 2013, 52(18), 4897-4901

합성 방법 15

반응 조건
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
참조
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

합성 방법 16

반응 조건
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
참조
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

합성 방법 17

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 10 min, 0 °C
1.2 overnight, rt
참조
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

합성 방법 18

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 19

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 20

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, 25 °C
2.1 Solvents: Ethyl acetate ;  12 h, 30 °C
참조
N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light
Jeon, Hyun Ji; et al, Organic Process Research & Development, 2021, 25(5), 1176-1183

합성 방법 21

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 22

반응 조건
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  2,9-Dimethyl-1,10-phenanthroline Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
참조
Copper(II)-photocatalyzed decarboxylative oxygenation of carboxylic acids
Reichle, Alexander; et al, Chemical Communications (Cambridge, 2022, 58(28), 4456-4459

합성 방법 23

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  < pH 4, rt
참조
Cooperative carbene photocatalysis for β-amino ester synthesis
Tanaka, Nao; et al, ChemRxiv, 2023, 1, 1-8

합성 방법 24

반응 조건
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
참조
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

합성 방법 25

반응 조건
1.1 Reagents: Benzaldehyde Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

합성 방법 26

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
참조
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Raw materials

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Preparation Products

추천 기사

추천 공급업체
Shanghai Xinsi New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
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Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.